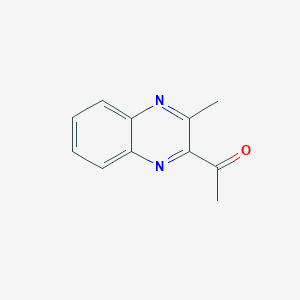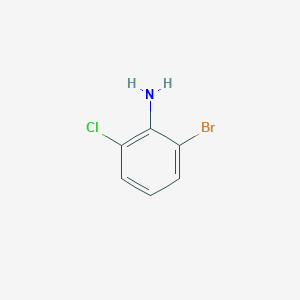![molecular formula C8H9NO2 B1281390 6-甲基苯并[d][1,3]二噁唑-5-胺 CAS No. 62052-49-7](/img/structure/B1281390.png)
6-甲基苯并[d][1,3]二噁唑-5-胺
描述
6-Methylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the linear formula C8H9NO3 . It is a solid substance and is used in various scientific research .
Synthesis Analysis
The synthesis of 6-Methylbenzo[d][1,3]dioxol-5-amine and its derivatives has been reported in several studies . For example, one study described the preparation of novel ligands via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde . Another study reported the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite .Physical And Chemical Properties Analysis
6-Methylbenzo[d][1,3]dioxol-5-amine is a solid substance . It has a molecular weight of 151.16 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用
Summary of the Application
The compound is used in the development of a sensitive and selective sensor for the detection of lead (Pb 2+). This is significant as lead is a carcinogenic heavy metal ion .
3. Methods of Application or Experimental Procedures A custom-made electrode with small organic molecules of “6-Methylbenzo[d][1,3]dioxol-5-amine” is developed. This electrode is then used as a Trace Metal Ion (TMI) sensor . The sensor is developed via the deposition of a thin layer of the compound on a Glassy Carbon Electrode (GCE) with the conducting polymer matrix Nafion (NF) .
Summary of Results or Outcomes
The sensor developed using “6-Methylbenzo[d][1,3]dioxol-5-amine” was able to detect the presence of lead (Pb 2+) effectively . However, the specific quantitative data or statistical analyses were not provided in the sources.
安全和危害
The safety information for 6-Methylbenzo[d][1,3]dioxol-5-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
6-methyl-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLGEPXBHVTBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498520 | |
| Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbenzo[d][1,3]dioxol-5-amine | |
CAS RN |
62052-49-7 | |
| Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

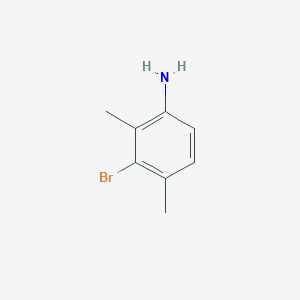


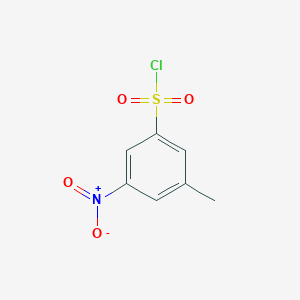


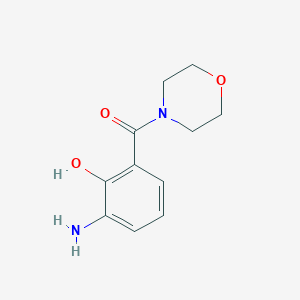
![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)
